molecular formula C8H18S2 B146182 Di-sec-butyl disulfide CAS No. 5943-30-6

Di-sec-butyl disulfide

Cat. No. B146182
CAS RN: 5943-30-6
M. Wt: 178.4 g/mol
InChI Key: QTWKINKGAHTPFJ-UHFFFAOYSA-N
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Description

Di-sec-butyl disulfide is a chemical compound that belongs to the class of organic disulfides. Disulfides are characterized by the presence of a sulfur-sulfur (S-S) bond linking two organic groups. In the case of di-sec-butyl disulfide, these organic groups are secondary butyl groups.

Synthesis Analysis

The synthesis of di-sec-butyl disulfide can be achieved through various methods. One approach involves the reaction of 2-chlorobutane with sodium disulfide in the presence of a phase transfer catalyst, as described in a kinetic study . This process is a first-order reaction with an activation energy of 42.85 kJ/mol, indicating that it is controlled by the chemical reaction rate. Another method utilizes sec-butyl bromine, sulfur, and sodium sulfide nonahydrate with a tri-phase transfer catalyst to produce sec-butyl disulfide . The optimal conditions for this synthesis were determined through orthogonal experiments, yielding a mean product yield of 57.65%.

Molecular Structure Analysis

The molecular structure of di-sec-butyl disulfide can be analyzed through spectroscopic methods such as infrared (IR) and Raman spectroscopy. These techniques can provide information on the vibrational behavior of the molecule and confirm the presence of functional groups like the disulfide bond .

Chemical Reactions Analysis

Di-sec-butyl disulfide can undergo various chemical reactions, including oxidation and substitution. For instance, tert-butyl disulfide, a related compound, has been shown to undergo catalytic asymmetric oxidation to produce sulfinamides and sulfoxides . Although this study focuses on tert-butyl disulfide, similar reactions may be applicable to di-sec-butyl disulfide due to the similarity in their chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of di-sec-butyl disulfide can be inferred from studies on similar disulfides. These properties include boiling points, melting points, solubility, and reactivity. The vibrational spectroscopy study provides insights into the structural aspects that influence these properties . Additionally, the kinetics of the synthesis reaction give some indication of the reactivity and stability of the compound under different conditions .

Scientific Research Applications

Catalytic Reactions

Di-sec-butyl disulfide has been studied in the context of catalytic reactions. Arisawa and Yamaguchi (2003) described a rhodium-catalyzed disulfide exchange reaction involving di-sec-butyl disulfide, which facilitates the production of different disulfide compounds under varying conditions. This reaction demonstrates the potential of di-sec-butyl disulfide in catalytic processes and its ability to participate in the formation of new disulfide bonds (Arisawa & Yamaguchi, 2003).

Synthesis and Kinetics

The synthesis of di-sec-butyl disulfide itself is a subject of research. Hu Guo-qi (2014) conducted a kinetic study on the synthesis of di-sec-butyl disulfide from 2-chlorobutane and sodium disulfide. This research provides insights into the reaction mechanism and the factors influencing the synthesis efficiency, offering a deeper understanding of the chemical properties and synthesis kinetics of di-sec-butyl disulfide (Hu Guo-qi, 2014).

Sulfide Synthesis

Research by Alonso and Aragona (2003) on the synthesis of unsymmetrical dialkyl disulfides, including sec-butyl isopropyl disulfide, highlights the versatility of disulfide compounds like di-sec-butyl disulfide in producing a range of sulfide derivatives. These findings are significant for the development of new chemical entities and their potential applications in various fields (Alonso & Aragona, 2003).

Therapeutic Applications

In the realm of therapeutic applications, Armishaw et al. (2006) explored the role of disulfide bonds in the stability of bioactive peptides, specifically conotoxins. They developed selenoconotoxins, where cysteine residues in conotoxins were replaced by selenocysteine to form stable diselenide bonds, analogous to disulfide bonds in di-sec-butyl disulfide. This research opens avenues for the use of stable disulfide analogs in drug design and development (Armishaw et al., 2006).

Chemical and Biological Studies

Disulfides, including di-sec-butyl disulfide, are important in biological and chemical studies. Liang Zheng-yong (2011) demonstrated the use of disulfides in the synthesis of dialkyl disulfides, highlighting the role of di-sec-butyl disulfide in the creation of compounds with biological significance. Such research underlines the importance of disulfides in the understanding and manipulation of chemical and biological systems (Liang Zheng-yong, 2011).

Safety And Hazards

Di-sec-butyl disulfide is considered hazardous. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

Future Directions

Despite its numerous applications, the complete mechanism of action behind di-sec-butyl disulfide remains an intriguing mystery . Future research will likely focus on understanding this mechanism and exploring new applications for this compound.

properties

IUPAC Name

2-(butan-2-yldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18S2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWKINKGAHTPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SSC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044698
Record name Dibutan-2-yl disulfide
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Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colourless liquid; Strong sulphureous aroma
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0.954 (20°)
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Di-sec-butyl disulfide

CAS RN

5943-30-6
Record name sec-Butyl disulfide
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Record name Di-sec-butyl disulfide
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Record name Disulfide, bis(1-methylpropyl)
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Record name Dibutan-2-yl disulfide
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Record name Bis(sec-butyl) disulphide
Source European Chemicals Agency (ECHA)
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Record name DI-SEC-BUTYL DISULFIDE
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Synthesis routes and methods

Procedure details

A solution of 150 μg of LL-E33288γ1 -I in 1 ml of acetonitrile was treated with 50 μl of a 1 μmole/ml solution of 1-methyl-1-propyl mercaptan. After 2 hours, the reaction was complete, giving the desired 1-methyl-1-propyl disulfide of LL-E33288γ1 -I.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
M Hassanzadeh-Khayyat, A Sahebkar - gas - researchgate.net
… %), germacrene D-4-ol (36 %) and di-sec-butyl disulfide (2.1 %). The oil also included sec-butyl-ethenyl … Identified by mass spectrum and RI comparison of it with di-sec butyl-disulfide. …
Number of citations: 0 www.researchgate.net
M Iranshahi, MC Yazdi… - Journal of Essential …, 2009 - Taylor & Francis
… %), germacrene D-4-ol (3.6 %) and di-sec-butyl disulfide (2.1 %). The oil also included sec-butyl-ethenyl … c Identified by mass spectrum and RI comparison of it with di-sec butyl-disulfide. …
Number of citations: 16 www.tandfonline.com
FS Sharopov, PD Khalifaev, P Satyal, Y Sun… - Records of Natural …, 2019 - acgpubs.org
The underground parts of Ferula tadshikorum M. Pimen were collected from the southern part of Tajikistan. The essential oils were obtained by hydrodistillation and analyzed by GLC-…
Number of citations: 18 acgpubs.org
M Iranshahi, M Hassanzadeh-Khayat… - Journal of Essential …, 2008 - Taylor & Francis
… using the homologous series of n-alkanes; b RA: Relative area (peak area relative to total peak area); c Identified by mass spectrum and RI comparison of it with di-sec-butyldisulfide. …
Number of citations: 44 www.tandfonline.com
KK Thoen, D Tutko, J Perez, RL Smith… - International Journal of …, 1998 - Elsevier
… The reaction of the dimethylene ketene radical cation with (a) diisopropyl disulfide, (b) di-sec-butyl disulfide, and (c) diphenyl disulfide for 500 ms (nominal pressure of all disulfides was …
Number of citations: 6 www.sciencedirect.com
H Sugeta, A Go, T Miyazawa - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… , (i): di-secbutyl disulfide, (j): di-tert-amyl disulfide. Excited with an argon-ion laser (4880 nm). … For di-sec-butyl disulfide, two types of C–S stretching vibrations, S, and So, were observed (…
Number of citations: 241 www.journal.csj.jp
A Sahebkar, M Hassanzadeh-Khayyat… - Journal of Essential Oil …, 2010 - Taylor & Francis
… The oil also included di-sec-butyl disulfide (1.5 %), sec-butylethenyl disulfide (1.0 %), sec-… peak area) c Identified by mass spectrum and comparison of its RI with di-sec butyl-disulfide …
Number of citations: 12 www.tandfonline.com
M Jiang, S Lan, Z Wang, X Pu, L Zhuang - LWT, 2022 - Elsevier
… Nine aromatic compounds were identified, of which di-sec-butyl disulfide, with pungent onion and sulfur flavors, contributed significantly to the aroma of the three Ferula species. …
Number of citations: 4 www.sciencedirect.com
F Farhadi, M Iranshahi, SF Taghizadeh… - Industrial Crops and …, 2020 - Elsevier
… However, the main components were n-propyl sec-butyl disulfide, Z-1-Propenyl-sec-butyl-disulfide, E-1-propenyl-sec-butyl disulfide, and di-sec-butyl disulfide. Among the identified …
Number of citations: 26 www.sciencedirect.com
R Pavela, MR Morshedloo, G Lupidi, G Carolla… - Food and Chemical …, 2020 - Elsevier
Since time immemorial, the oleo-gum-resins of Ferula assa-foetida and F. gummosa are used in the traditional medical systems as well as in foodstuffs, perfumery and cosmetics. In the …
Number of citations: 41 www.sciencedirect.com

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